molecular formula C7H7F3O2 B1307492 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone CAS No. 109317-74-0

1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone

Cat. No.: B1307492
CAS No.: 109317-74-0
M. Wt: 180.12 g/mol
InChI Key: CTFORTFPVUYECO-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C7H7F3O2. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. The trifluoroethanone group adds unique properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone typically involves the reaction of 3,4-dihydro-2H-pyran with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoroethanone group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanone group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A precursor in the synthesis of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone.

    2,2,2-Trifluoroethanone: A simpler compound with similar functional groups but lacking the pyran ring.

Uniqueness

This compound is unique due to the combination of the pyran ring and the trifluoroethanone group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O2/c8-7(9,10)6(11)5-2-1-3-12-4-5/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFORTFPVUYECO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=COC1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396070
Record name Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109317-74-0
Record name Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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